molecular formula C20H24N4O3 B3812262 N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide

N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide

Cat. No. B3812262
M. Wt: 368.4 g/mol
InChI Key: ACNIIOYAWYCYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as EPPN or TAK-915 and belongs to the class of piperazine derivatives. It has been shown to have an impact on the central nervous system and may have potential applications in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide has an impact on various biochemical and physiological processes in the brain. It has been shown to increase the release of dopamine and glutamate, which are neurotransmitters that play a role in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide in lab experiments is that it has been shown to have a high degree of selectivity for certain neurotransmitter receptors. This makes it a potentially useful tool for studying the role of these receptors in neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide. One potential direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more selective and effective drugs. Additionally, research could be done to investigate potential side effects and safety concerns associated with this compound.

Scientific Research Applications

N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide has been studied for its potential applications in the treatment of neurological disorders. It has been shown to have an impact on the central nervous system and may have potential as a therapeutic agent for conditions such as schizophrenia, Alzheimer's disease, and depression.

properties

IUPAC Name

N-ethyl-2-[4-(2-phenoxyacetyl)piperazin-1-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-2-21-20(26)17-9-6-10-22-19(17)24-13-11-23(12-14-24)18(25)15-27-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNIIOYAWYCYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[4-(phenoxyacetyl)-1-piperazinyl]nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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